(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
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Overview
Description
(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a synthetic organic compound that belongs to the class of pyrazines. Pyrazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique combination of functional groups that may contribute to its potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy group: This step may involve the methylation of a hydroxyl group on the pyrazine ring using reagents such as methyl iodide in the presence of a base.
Attachment of the styrylsulfonyl group: This can be done through a sulfonylation reaction, where a styrylsulfonyl chloride reacts with a suitable nucleophile.
Formation of the pyrrolidinyl ether: This step involves the reaction of a pyrrolidine derivative with the pyrazine core, typically under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The styrylsulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-(pyrrolidin-3-yloxy)pyrazine: Lacks the styrylsulfonyl group.
(E)-2-methoxy-6-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine: Similar structure but with a phenylsulfonyl group instead of a styrylsulfonyl group.
Uniqueness
(E)-2-methoxy-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is unique due to the presence of the styrylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-methoxy-6-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-16-11-18-12-17(19-16)24-15-7-9-20(13-15)25(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10-12,15H,7,9,13H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZZGFSJRTTJO-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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